molecular formula C12H13N3S2 B12223454 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12223454
M. Wt: 263.4 g/mol
InChI Key: BBWRDUGLWTUSKC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core of thiophene and pyrimidine rings. The cyclopenta[4,5] moiety forms a five-membered carbocyclic ring fused to the thienopyrimidine system, while the prop-2-en-1-ylsulfanyl (allylthio) substituent at position 2 introduces a reactive sulfur-containing group. This structural framework is associated with diverse biological activities, including allosteric modulation of metabotropic glutamate receptors (mGluRs) and dopamine receptors, as well as anti-proliferative properties .

Properties

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

IUPAC Name

10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C12H13N3S2/c1-2-6-16-12-14-10(13)9-7-4-3-5-8(7)17-11(9)15-12/h2H,1,3-6H2,(H2,13,14,15)

InChI Key

BBWRDUGLWTUSKC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=C2C3=C(CCC3)SC2=N1)N

Origin of Product

United States

Chemical Reactions Analysis

2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic acid, THF, and electrophilic agents like aryltellurium trichlorides . Major products formed from these reactions include fused heterocyclic structures and substituted derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The allylthio group in the target compound distinguishes it from analogs with alternative sulfur-linked substituents:

Compound Name Substituent at Position 2 Key Pharmacological Activity IC₅₀/EC₅₀ Reference
2-(Methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine Methylthio (SCH₃) Partial mGluR5 antagonist IC₅₀ = 1.7 μM
2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine 3-(Piperidin-1-yl)propylsulfanyl Not explicitly stated (structural focus) N/A
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-naphthalen-2-ylacetamide Acetamide-naphthyl conjugate Unknown (synthetic focus) N/A

Key Findings :

  • The methylthio analog (VU0029251) exhibits partial antagonism at mGluR5 with 50% maximal inhibition, suggesting that smaller sulfur-linked groups may favor negative cooperativity with glutamate responses .
  • Bulky substituents (e.g., piperidinylpropylsulfanyl) likely reduce membrane permeability due to increased molecular weight and hydrophobicity, though this requires experimental validation .
Variations in the Core Ring System

The cyclopenta[4,5] ring (5-membered) is compared to cyclohepta[4,5] (7-membered) derivatives:

Compound Name Core Ring Size Molecular Formula Key Structural Impact Reference
2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine 5-membered C₁₇H₂₄N₄S₂ Enhanced rigidity and planarity
2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine 7-membered C₁₉H₂₈N₄S₂ Increased flexibility and volume

Key Findings :

  • The 5-membered cyclopenta ring confers rigidity, which may improve binding affinity to flat receptor pockets (e.g., mGluR5 or dopamine D2 receptors) .
Functional Group Modifications at Position 4

The primary amine at position 4 is a common feature, but substituents on the amine vary significantly:

Compound Name Position 4 Substituent Biological Activity Reference
N,N-Diethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine (19aa) Diethylamine Dopamine D2 receptor modulation
N-Cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine (19ab) Cyclopropylamine Dopamine D2 receptor modulation
N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Piperazinyl-acetamide-chlorophenyl Anti-proliferative (pancreatic cancer)

Key Findings :

  • Diethylamine (19aa) and cyclopropylamine (19ab) derivatives show distinct dopamine D2 receptor modulation profiles, with 19aa acting as a negative allosteric modulator and 19ab as an agonist .
  • The piperazinyl-acetamide-chlorophenyl derivative demonstrates enhanced anti-proliferative activity, likely due to improved solubility and target engagement via the chlorophenyl moiety .

Biological Activity

The compound 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a member of the thienopyrimidine class of heterocyclic compounds. Its unique structural features suggest potential for diverse biological activities, particularly in pharmacology. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno moiety fused with a pyrimidine ring, along with a prop-2-en-1-ylsulfanyl group. This configuration may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃S₂
Molecular Weight253.41 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from substituted pyrimidines and thiophene derivatives. Common methods include:

  • Cyclization : Formation of the thieno-pyrimidine core.
  • Sulfanylation : Introduction of the prop-2-en-1-ylsulfanyl group.
  • Purification : Recrystallization or chromatography to obtain pure compounds.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: A study assessed the anti-proliferative effects of similar thienopyrimidine compounds on various cancer cell lines (e.g., MCF-7, HeLa). Results demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against these cells.

Anti-inflammatory Effects

Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in its anti-inflammatory activity.

Research Findings:
A comparative study evaluated several derivatives for COX-1 and COX-2 inhibition:

CompoundIC50 (COX-1)IC50 (COX-2)
2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro...0.04 μM0.04 μM
Celecoxib0.04 μM0.04 μM

These findings indicate that the compound's potency is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

Structure–Activity Relationships (SAR)

The biological activity of thienopyrimidine derivatives is influenced by their structural features:

  • Substituents on the Pyrimidine Ring : Electron-donating groups enhance activity.
  • Positioning of Functional Groups : The location of the prop-2-en-1-ylsulfanyl group affects binding affinity and selectivity towards biological targets.

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